The synthesis of Iofolastat involves complex chemical processes that typically include the incorporation of iodine isotopes into organic frameworks suitable for radiopharmaceutical applications. While specific detailed methodologies are proprietary or not publicly disclosed, general approaches to synthesizing similar compounds often involve:
The synthesis must be conducted under stringent conditions to ensure radiochemical purity and stability, which are critical for effective imaging .
Iofolastat's molecular structure features a complex arrangement that includes iodine atoms, which are essential for its radiopharmaceutical properties. The structure is characterized by:
The precise three-dimensional conformation can significantly affect its interaction with biological targets, particularly PSMA .
Iofolastat participates in various chemical reactions relevant to its function as a diagnostic agent:
These reactions must be optimized to enhance the efficacy and safety profile of Iofolastat .
The mechanism of action of Iofolastat primarily revolves around its ability to bind specifically to PSMA, a protein overexpressed in prostate cancer cells. Upon administration:
This mechanism allows clinicians to assess the extent of disease and make informed decisions regarding treatment strategies .
Iofolastat exhibits several key physical and chemical properties:
These properties are essential for ensuring effective use in clinical settings and determining appropriate storage conditions .
Iofolastat has significant applications in medical diagnostics:
The ability to provide clear images of tumor sites makes Iofolastat a valuable tool in oncology .
Prostate cancer remains a leading cause of cancer-related mortality, largely due to challenges in detecting metastatic spread. PSMA, a transmembrane glycoprotein overexpressed in 90–95% of prostate adenocarcinoma cells, serves as an ideal target for diagnostic imaging due to its low expression in healthy tissues and further upregulation in advanced or treatment-resistant disease [5] [9]. Iofolastat I-123 was developed to exploit this biological vulnerability through a radiolabeled benzylamine derivative with high affinity for the PSMA extracellular domain [7].
The molecular structure of Iofolastat (chemical formula: (\ce{C19H26IN3O7})) features a glutamic acid urea scaffold that mimics PSMA’s natural substrates. This allows selective internalization into cancer cells upon binding. The isotope Iodine-123 ((^{123}\text{I})) emits 159 keV gamma rays ideal for single-photon emission computed tomography (SPECT), offering a cost-effective alternative to positron emission tomography (PET) radiotracers [5] [7]. Preclinical studies demonstrated rapid tumor uptake and prolonged retention in PSMA-positive tissues, with minimal background signal in healthy organs—properties validated in the Phase I clinical trial NCT00992745 [9].
Table 1: Key Properties of Iofolastat I-123
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | (\ce{C19H26^{123}IN3O7}) | Ensures precise targeting and radiolabel stability |
Molecular Weight | 531.33 g/mol | Optimizes pharmacokinetics and membrane permeability |
Isotope Half-Life | 13.2 hours | Balances imaging duration and radiation burden |
Target | Prostate-Specific Membrane Antigen (PSMA) | Enables cancer-specific binding and internalization |
Primary Diagnostic Use | SPECT Imaging of Metastatic Prostate Cancer | Visualizes bone/soft tissue metastases |
Compared to conventional imaging (e.g., CT, MRI), Iofolastat enables functional assessment of tumor activity at lower detection thresholds. Its clinical value is underscored by its ability to localize lesions in bone and soft tissue even when anatomical imaging showed equivocal results [5] [9].
The development of Iofolastat I-123 emerged from collaborative efforts at Molecular Insight Pharmaceuticals in the early 2000s, amid growing interest in PSMA as a theranostic target. Initial work focused on urea-based inhibitors of PSMA’s glutamate carboxypeptidase activity, leading to the identification of the benzylpenylglutamyl pharmacophore [7] [9]. Structural optimization yielded MIP-1072, which exhibited sub-nanomolar binding affinity ((K_i < 1 \text{ nM})) in enzymatic assays [5].
Radioiodination was strategically selected for SPECT compatibility, with (^{123}\text{I}) chosen over (^{131}\text{I}) due to its favorable decay profile and reduced radiation dose. The synthesis involved nucleophilic halogen exchange, achieving radiochemical purity >95% [7]. The compound was first described in patents filed in 2008–2010, leading to the initiation of the pivotal Phase I trial (NCT00992745) in 2009 [9]. This study enrolled metastatic prostate cancer patients and demonstrated:
Table 2: Key Milestones in Iofolastat I-123 Development
Year | Milestone | Significance |
---|---|---|
2008 | Synthesis and preclinical validation of MIP-1072 | Established PSMA targeting and imaging efficacy |
2009 | IND submission; Phase I trial initiation (NCT00992745) | First-in-human safety and biodistribution assessment |
2013 | Publication of clinical localization data | Confirmed correlation with metastatic disease burden |
2020 | Assignment of INN "Iofolastat" | Formal recognition as an investigational diagnostic agent |
Despite promising early results, clinical adoption was limited by the concurrent rise of (^{68}\text{Ga})-PSMA-11 PET/CT, which offered higher spatial resolution. Nevertheless, Iofolastat retains relevance in settings without PET infrastructure [9].
The design and validation of Iofolastat I-123 were guided by interconnected theoretical frameworks from medicinal chemistry, nuclear imaging, and oncology:
Table 3: Theoretical Frameworks and Research Applications
Framework | Application to Iofolastat Research | Outcome |
---|---|---|
Structure-Activity Relationships (SAR) | Urea linker length optimization | 5-carbon chain maximized PSMA affinity |
Tracer Kinetic Modeling | Rate constant estimation for tumor uptake | Validated irreversible binding compartment |
Theranostic Alignment | Isotope selection (γ-emission for diagnosis) | Enabled SPECT-guided therapy planning |
Biodistribution Prediction | Lipophilicity (logP) optimization (cLogP = -1.2) | Reduced hepatobiliary clearance |
These frameworks collectively established a predictive model for diagnostic efficacy: The binding affinity ((K_i)) and lipophilicity (logP) of Iofolastat were computationally optimized to ensure high tumor retention while facilitating renal clearance to reduce background signal—principles now standard in radiopharmaceutical development [5] [7] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1